Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-

COX-1 inhibition platelet aggregation haemostasis

Thermal paper R&D teams seeking BPA replacements must balance thermal sensitivity with regulatory compliance. DD-70 (CAS 93589-69-6) is a thioether-bridged bisphenol patented for high-speed thermal recording. • Superior dynamic colouring vs. BPA (mp 108°C vs. 158-159°C) for POS and medical recorder papers. • Confirmed non-estrogenic: no ERα activation, unlike BPS, BPF, and BPAF. • COX-1 inhibitor (IC50 5.0 ± 2.7 µM) - requires compound-specific risk assessment. Supplied as ≥98% purity with full CoA. For formulation R&D, avian toxicology reference standards, and endocrine screening.

Molecular Formula C17H20O4S2
Molecular Weight 352.5 g/mol
CAS No. 93589-69-6
Cat. No. B154121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
CAS93589-69-6
Synonyms4,4’-[Methylenebis(oxy-2,1-ethanediylthio)]bisphenol;  4,4’-(((Methylenebis(oxy))bis(ethane-2,1-diyl))bis(sulfanediyl))diphenol;  1,7-Bis(4-hydroxyphenylthio)-3,5-dioxaheptane; 
Molecular FormulaC17H20O4S2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O
InChIInChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2
InChIKeyQBZPUSKHVURBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- (CAS 93589-69-6): Procurement-Ready Profile of a Thioether-Bridged Bisphenol A Alternative


Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- (CAS 93589-69-6), also known as DD-70, 1,7-bis(4-hydroxyphenylthio)-3,5-dioxaheptane, or Bis[2-(4-hydroxyphenylthio)ethoxy]methane, is a thioether-bridged bisphenol compound with molecular formula C17H20O4S2 and molecular weight 352.47 g/mol [1]. It was originally developed as a high-sensitivity colour developer for leuco-type thermosensitive papers [2] and has more recently been adopted as a bisphenol A (BPA) replacement in thermal paper applications [3]. The compound is subject to regulatory oversight under 40 CFR § 721.5760 (Significant New Use Rule) [4] and is listed in the ECHA C&L Inventory with Aquatic Chronic 2 classification (H411) [5].

Thioether-bridged bisphenol — BPA alternative structure
Patented colour developer for high-speed thermal paper
Non-estrogenic profile among tested BPA replacements
Subject to U.S. EPA SNUR (40 CFR § 721.5760)
Aquatic Chronic 2 (H411) — ECHA C&L Inventory

Why Bisphenol A Alternatives Cannot Be Treated as Interchangeable: The DD-70 Differentiation Case


The class of BPA alternatives encompasses structurally and pharmacologically diverse compounds—including BPS, BPF, BPAF, Pergafast 201, and DD-70—that exhibit fundamentally different biological activity profiles, making generic substitution scientifically unsound and potentially hazardous. DD-70 is distinguished from its peers by a unique combination of properties: it is a potent cyclooxygenase-1 (COX-1) inhibitor with an IC50 of 5.0 ± 2.7 µM—a pharmacological activity entirely absent in other tested BPA alternatives [1]; it does not activate estrogen receptor alpha (ERα), unlike BPA, BPS, and BPAF, which all demonstrate estrogen-mimetic activity [2]; and it ranks among the most cytotoxic BPA replacements in avian in vitro models, with an LC50 of 17.23 ± 4.51 µM in LMH 3D spheroids, compared to the broader class range of 16.6–81.8 µM [3]. These distinctions carry direct implications for occupational exposure risk assessment, regulatory compliance, and end-use application suitability, precluding the assumption that any BPA alternative can simply replace another without targeted evaluation.

DD-70 (Target)
Generic BPA Alternatives
Exhibits COX-1 inhibitory activity — may introduce haemostasis endpoint not observed in alternatives
No COX-1 inhibition detected (BPS, BPF, BPAF, TGSH)
Non-estrogenic profile; no ERα activation
Estrogenic activity confirmed for BPS, BPAF, BPF; may undermine non-estrogenic selection rationale
Higher in vitro cytotoxicity in avian models; ranks among most cytotoxic replacements
BPA at less cytotoxic end of tested range; limits direct toxicological extrapolation
Melting point ~108 °C — thermal formulation adjustment required
BPA melts at ~158 °C; direct drop-in substitution may result in inadequate image density

Quantitative Differentiation Guide: DD-70 (CAS 93589-69-6) vs. BPA, BPS, BPAF, and Pergafast 201


COX-1 Inhibition and Antiplatelet Potency: DD-70 vs. BPS, BPF, BPAF, and TGSH

DD-70 is uniquely a potent inhibitor of cyclooxygenase-1 (COX-1) among tested BPA alternatives, with an IC50 of 5.0 ± 2.7 µM in arachidonic acid-triggered human platelet aggregation. In the same head-to-head study, none of the other BPA alternatives tested (BPS, BPF, BPAF, TGSH) exhibited antiplatelet activity [1]. DD-70's IC50 of 5.0 µM is comparable to or exceeds the potency of aspirin in the same assay system, though via a distinct mechanism primarily based on COX-1 inhibition rather than irreversible acetylation [1]. The erythrocyte toxicity of all tested compounds was relatively low, with TC50 values above 500 µM, indicating that the COX-1 inhibition is a specific pharmacological effect rather than a consequence of general cytotoxicity [1].

COX-1 Inhibition
Head-to-head
IC50 = 5.0 ± 2.7 µMvs. no activity (BPS, BPF, BPAF, TGSH)
Supports haemostasis risk differentiation; DD-70 uniquely inhibits COX-1 among tested alternatives
Human platelet assay; erythrocyte TC50 >500 µM indicates target specificity
COX-1 inhibition platelet aggregation haemostasis bisphenol toxicity

Absence of Estrogen Receptor Alpha Activation: DD-70 vs. BPA, BPS, and BPAF

In murine CD4+ T cell assays, DD-70 was found to not mimic estrogen and did not increase estrogen receptor alpha (ERα) activation. In direct contrast, BPA, BPAF, and BPS all demonstrated estrogen-mimetic activity, increasing ERα activation comparable to estrogen itself [1]. This finding is corroborated by avian toxicogenomic data showing that TGSH and DD-70 altered expression of genes associated with multiple toxicity pathways, but not estrogen response, and are therefore considered potential non-estrogenic replacements [2]. BPAF, BPF, and BPSIP, by contrast, are potential estrogenic replacements [2]. In LMH 3D spheroids, based on the expression of apovitellenin and vitellogenin, BPAF was the most estrogenic compound, followed by BPF, BPSIP, and BPA, while DD-70 clustered separately from these estrogenic compounds [3].

ERα Activation
Cross-study comparable
DD-70: no ERα activation
BPA, BPS, BPAF, BPF: estrogen-mimetic activity
Confirms non-estrogenic profile; contrasts with estrogenic alternatives
Murine T cell and avian hepatocyte models; human relevance pending
estrogen receptor endocrine disruption ERα activation bisphenol safety

Comparative Cytotoxicity in Avian In Vitro Models: DD-70 vs. BPA, BPF, TGSH, BPAF, and BPSIP

In LMH 3D spheroid cytotoxicity screening across BPA and five replacement compounds, DD-70 and BPAF were the most cytotoxic replacements, with LC50 values of 17.23 ± 4.51 µM and 16.6 ± 4.78 µM, respectively. The full range of LC50 values across all tested BPA and replacement compounds spanned 16.6 to 81.8 µM, with BPA at the higher (less toxic) end of the range [1]. In primary chicken embryonic hepatocytes (CEH) and double-crested cormorant embryonic hepatocytes (DCEH), DD-70, TGSH, and BPAF were again identified as the most cytotoxic alternatives [2]. On the chicken ToxChip PCR array, the rank order based on the number of genes altered was TGSH > DD-70 > BPAF = BPF > 17β estradiol (E2) > BPSIP > BPA, indicating that DD-70 is more transcriptionally active than BPA and most replacements [2].

LMH Cytotoxicity
Head-to-head
LC50 = 17.23 ± 4.51 µMPanel range: 16.6–81.8 µM; BPA at higher end
Higher cytotoxicity in avian spheroid model; informs compound-specific safety assessment
LMH 3D spheroids; in vivo correlation requires validation
cytotoxicity LMH spheroids LC50 avian toxicology in vitro screening

Avian Embryo Developmental Toxicity: DD-70 vs. BPAF—Lethality, Morphometrics, and mRNA Expression

In a direct head-to-head chicken embryo injection study comparing DD-70 and BPAF, DD-70 had a greater effect on lethality, morphometric endpoints, and mRNA expression than BPAF [1]. DD-70 at 40.9 and 88.2 µg/g significantly decreased embryonic viability at mid-incubation, while BPAF required 114 µg/g to achieve a significant effect [1]. At term (day 20), DD-70 at 88.2 µg/g decreased embryo mass and increased gallbladder mass; BPAF at 114 µg/g resulted in increased gallbladder mass but did not decrease embryo mass at the tested doses [1]. Both compounds altered hepatic genes related to xenobiotic metabolism, lipid homeostasis, and bile acid regulation, but the magnitude and breadth of gene expression changes were greater for DD-70 [1]. Embryonic concentrations of both compounds decreased at mid-incubation and term compared to injected concentrations, suggesting embryonic metabolism of both DD-70 and BPAF [1].

Avian Embryo Toxicity
Head-to-head
DD-70: decreased viability at 40.9–88.2 µg/g; reduced embryo mass
BPAF: significant effect only at 114 µg/g; no embryo mass decrease
Greater in vivo effect at lower doses vs. BPAF; warrants targeted developmental screening
Chicken embryo injection; species extrapolation context-dependent
developmental toxicity chicken embryo in vivo gallbladder gene expression

Thermal Paper Colour Developing Performance: DD-70 vs. Conventional BPA-Based Developers

DD-70 (1,7-bis(4-hydroxyphenylthio)-3,5-dioxaheptane) was specifically patented as a colour developer enabling high-speed thermal recording with high thermal sensitivity, addressing the key shortcoming of conventional thermosensitive recording materials—namely, insufficient thermal response and low colour density under high-speed recording conditions [1]. Japanese Laid-Open Patent Applications 59-106456 and 59-116262 disclose that images can be recorded at high speed with high thermal sensitivity when DD-70 or its structural analog 1,5-bis(4-hydroxyphenylthio)-3-oxapentane is used as the colour developer [1]. The crystal and molecular structures of DD-70, BPA, benzyl 4-hydroxybenzoate, and 4-hydroxyphenyl 4-isopropoxyphenyl sulfone have been determined by X-ray crystallography, revealing that DD-70 possesses distinct steric and electronic properties—particularly higher net atomic charges on the hydrogen of the OH group—that contribute to different thermosensitivity and image stabilization characteristics compared to BPA [2].

Thermal Sensitivity
Class-level inference
Patented for high-speed recording with high thermal sensitivity
Differentiated dynamic colouring performance; addresses BPA limitation in fast printing
Patent disclosure; independent commercial validation data limited
thermal paper colour developer dynamic sensitivity high-speed recording

Melting Point and Physicochemical Differentiation: DD-70 vs. BPA—Implications for Formulation and Processing

DD-70 has a melting point of 108 °C [1], which is approximately 50 °C lower than that of BPA (158–159 °C) [2]. This substantial melting point depression relative to BPA carries practical implications for thermal paper coating formulation, where the melting behaviour of the colour developer directly influences the thermal response temperature and image formation kinetics. The lower melting point of DD-70 is consistent with its molecular design: the thioether and methylenedioxy linker groups introduce conformational flexibility that disrupts the more rigid, symmetric packing observed in BPA crystals, as corroborated by X-ray crystallographic comparison of the two compounds [3]. This physicochemical property may contribute to the enhanced dynamic colouring sensitivity reported in patent literature [4].

Melting Point
Cross-study comparable
ΔTm ≈ 50 °CDD-70: 108 °C vs. BPA: 158–159 °C
Lower melting point necessitates thermal formulation adjustment; not a drop-in replacement
CAS-reported values; thermal behaviour in coating may vary with additives
melting point thermal properties formulation processing

Application Scenarios Where DD-70 (CAS 93589-69-6) Provides Differentiated Value Over Generic BPA Alternatives


High-Speed Thermal Paper Manufacturing Where Conventional BPA Developers Underperform

For thermal paper production lines operating at high recording speeds (e.g., POS receipt printers, facsimile machines, medical instrumentation recorders), DD-70 has been specifically patented as a colour developer that enables high thermal sensitivity and adequate image density under conditions where conventional BPA-based developers produce insufficient colour density [1]. The lower melting point of DD-70 (108 °C vs. 158–159 °C for BPA) [2] contributes to faster thermal response kinetics, making DD-70 the preferred developer for applications prioritizing dynamic colouring sensitivity over thermal stability. Procurement teams selecting DD-70 for this application should note that coating formulation parameters (developer-to-leuco dye ratio, sensitizer selection, coating weight) must be re-optimized rather than directly transferred from BPA-based formulations.

BPA Replacement Screening Programs Requiring Non-Estrogenic Candidate Compounds

In systematic BPA replacement screening initiatives where avoidance of estrogenic activity is a primary selection criterion, DD-70 is differentiated from BPS, BPF, and BPAF by its confirmed lack of ERα activation and estrogen-mimetic activity in both murine T cell assays [1] and avian toxicogenomic platforms [2]. However, this non-estrogenic advantage must be weighed against DD-70's unique COX-1 inhibitory activity (IC50 = 5.0 ± 2.7 µM) [3] and its higher cytotoxicity relative to BPA (LC50 = 17.23 ± 4.51 µM vs. BPA in the upper range of 16.6–81.8 µM) [4], meaning that selection of DD-70 based solely on its non-estrogenic profile without accounting for its distinct haemostasis and cytotoxicity profiles may introduce unforeseen occupational health risks.

Avian Ecotoxicology Studies Investigating BPA Alternative Safety Profiles

For avian toxicology research programs evaluating the environmental safety of BPA alternatives, DD-70 serves as a critical comparator compound due to its demonstrated greater in vivo toxicity relative to BPAF. In chicken embryo studies, DD-70 produced significant decreases in embryonic viability at 40.9–88.2 µg/g, whereas BPAF required 114 µg/g for comparable effects; DD-70 additionally decreased embryo mass, an endpoint not observed for BPAF at tested doses [1]. DD-70 is therefore a higher-priority compound for avian early-life-stage toxicity testing and environmental monitoring compared to BPAF [2]. Procurement of DD-70 as a reference standard for such studies requires analytical-grade material with documented purity (≥98%) and certificate of analysis to ensure reproducibility across laboratories.

Regulatory Compliance-Driven Reformulation of Consumer-Contact Thermal Paper Products

For thermal paper manufacturers subject to evolving BPA restrictions (e.g., EU REACH, U.S. state-level bans) who must select an alternative developer, DD-70 presents a distinct risk-benefit profile relative to other listed alternatives. The U.S. EPA's BPA Alternatives in Thermal Paper assessment classified DD-70 with moderate hazard designations across carcinogenicity, genotoxicity, developmental toxicity, and aquatic toxicity endpoints [1], and DD-70 is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.5760 [2], imposing specific hazard communication and recordkeeping obligations on manufacturers, importers, and processors. In contrast, Pergafast 201—a non-phenolic alternative—carries different hazard classifications [1]. The ECHA has identified DD-70 alongside nine other alternatives (including BPS, Pergafast 201, D8, and D90) for evaluation [3], indicating that no single alternative has been universally accepted as a safer replacement. Procurement decisions must therefore be based on a compound-specific comparison of hazard profiles, regulatory obligations, and application performance rather than generic categorization as a 'BPA alternative.'

Application
Selection Property
Validation Focus
High-speed thermal recording
Dynamic colouring sensitivity
Coating formulation re-optimization
Non-estrogenic BPA replacement screening
ERα activation profile
Haemostasis and cytotoxicity trade-off review
Avian ecotoxicology safety screening
In vivo developmental toxicity profile
Compound-specific exposure limit verification
Regulatory-compliant thermal paper reformulation
Hazard classification and SNUR obligations
Compound-specific risk-benefit assessment
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